cis-1,3-Pentadiene is an organic compound with the formula C5H8. It is a colorless liquid with a strong odor and is classified as a volatile organic compound (VOC) [National Institute of Standards and Technology (.gov), Chemistry WebBook, "1,3-Pentadiene" ]. It has two double bonds, giving it the potential to participate in various chemical reactions.
Researchers have investigated cis-1,3-pentadiene for various applications due to its unique properties. Here are some areas of exploration:
As a diene (molecule with two double bonds), cis-1,3-pentadiene can act as a building block in organic synthesis. Its reactivity allows it to participate in Diels-Alder reactions, a powerful tool for constructing complex molecules [American Chemical Society, "Organic Chemistry" ].
Due to the presence of double bonds, cis-1,3-pentadiene can undergo polymerization reactions, forming long-chain molecules called polymers. Researchers have explored its potential for use in the development of new materials with specific properties [Polymer Chemistry, "Metallocene-catalyzed polymerization of 1,3-pentadiene and its derivatives: A review", 2017 ].
cis-1,3-Pentadiene is a colorless liquid at room temperature with a characteristic odor. It is a conjugated diene, meaning it has two carbon-carbon double bonds separated by a single bond. The cis configuration refers to the arrangement of the methyl group and the hydrogen on the same side of the double bond .
The compound has a molecular weight of 68.1170 g/mol. Its structure consists of a chain of five carbon atoms with double bonds between carbons 1-2 and 3-4, and a methyl group attached to carbon 5 .
While specific biological activities of cis-1,3-pentadiene are not well-documented in the provided sources, it's worth noting that pentadiene structures are found in some biologically important molecules. For instance, methylene-interrupted polyenes, which are 1,4-pentadiene groups, are found in polyunsaturated fatty acids such as linoleic acid, α-linolenic acid, and arachidonic acid .
cis-1,3-Pentadiene has been studied in various interaction contexts:
Several compounds are structurally similar to cis-1,3-pentadiene:
cis-1,3-Pentadiene is unique among these compounds due to its specific geometric configuration, which affects its reactivity and physical properties. For example, it is less reactive in Diels-Alder reactions compared to its trans isomer due to steric effects . It also has different thermodynamic properties, such as heat of formation and entropy, compared to its isomers .
Flammable;Irritant;Health Hazard